Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate (CAS: 300674-25-3, MFCD01847530) is a benzofuran derivative featuring a 2-methyl group at the C2 position, an ethoxycarbonyl ester at C3, and a carbonate ester substituent (ethoxycarbonyloxy) at C5 . Its molecular formula is C₁₅H₁₆O₆, with a molecular weight of 316.28 g/mol. The ethoxycarbonyloxy group (O-CO-O-C₂H₅) introduces steric bulk and electron-withdrawing effects, distinguishing it from simpler esters like acetyloxy derivatives.
Properties
IUPAC Name |
ethyl 5-ethoxycarbonyloxy-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-4-18-14(16)13-9(3)20-12-7-6-10(8-11(12)13)21-15(17)19-5-2/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSTTZHKWAJYIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dibromination of Benzofuran Precursors
The synthesis of substituted benzofurans often begins with dibromination of the parent benzofuran core to introduce reactive sites for subsequent functionalization. In a representative procedure, bromine (Br₂) in dichloromethane selectively adds to the 2,3-positions of the benzofuran ring, forming 2,3-dibromo-2,3-dihydrobenzofuran intermediates. For example, treatment of 5-cyanobenzofuran with Br₂ in dichloromethane followed by aqueous sodium thiosulfate workup yields 2,3-dibromo-5-cyanobenzofuran in 97% yield. This intermediate undergoes aromatization via base-mediated elimination (e.g., potassium hydroxide in methanol-tetrahydrofuran), restoring the aromatic benzofuran system while retaining bromine substituents at the 2- and 3-positions.
Regioselective Substitution at the 5-Position
The 5-position bromine in 3-bromo-5-fluorobenzofuran derivatives has been successfully displaced via nucleophilic aromatic substitution (SNAr) under basic conditions. For ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate, this strategy could involve substituting a 5-bromo group with a hydroxyl intermediate, which is subsequently converted to the ethoxycarbonyloxy moiety. Hydrolysis of 5-cyano or 5-nitro groups to hydroxyl precursors, as demonstrated in the synthesis of 5-hydroxybenzofuran-3-carboxylates, provides a plausible pathway.
Esterification and Carbonate Formation at the 3- and 5-Positions
Ethyl Esterification at the 3-Position
The 3-carboxylate ethyl ester is typically introduced via Fischer esterification or alkylation of a pre-formed carboxylic acid. In one protocol, hydrolysis of a 3-cyano group to a carboxylic acid (using aqueous sodium hydroxide in tetrahydrofuran-methanol) followed by treatment with ethanol under acidic conditions yields the ethyl ester. For instance, ethyl 3-bromobenzofuran-5-carboxylate was synthesized via saponification of a methyl ester intermediate and subsequent ethyl esterification, achieving 95% purity.
Ethoxycarbonyloxy Group Installation at the 5-Position
The 5-(ethoxycarbonyloxy) group necessitates the formation of a carbonate ester from a phenolic hydroxyl precursor. Reacting 5-hydroxy-2-methylbenzofuran-3-carboxylate with ethyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) in anhydrous dichloromethane provides a direct route. This method mirrors the synthesis of 5-[(tetrahydro-2H-pyran-4-yl)oxy]ethoxy derivatives, where phenolic hydroxyl groups were alkylated using Mitsunobu conditions or nucleophilic substitution.
Palladium-Catalyzed Cross-Coupling for Advanced Functionalization
Suzuki-Miyaura Coupling for Aryl Group Introduction
Comparative Analysis of Synthetic Routes
Yield and Purity Considerations
A comparative evaluation of three primary routes reveals significant variability in efficiency:
| Synthetic Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Dibromination-aromatization | Br₂, CH₂Cl₂; KOH, MeOH-THF | 87 | 95 |
| 5-Hydroxyl group hydrolysis | H₂O₂, K₂CO₃, DMSO | 60 | 98 |
| Ethoxycarbonyloxy formation | Ethyl chloroformate, Et₃N | 75 | 97 |
Solvent and Catalyst Optimization
Polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile enhance reaction rates for SNAr and esterification steps, while tetrahydrofuran improves solubility in base-mediated eliminations. Palladium catalysts with bulky phosphine ligands (e.g., dppf) suppress side reactions in cross-coupling steps, albeit at increased cost.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares key structural features and molecular properties of the target compound with analogous benzofuran derivatives:
Key Observations:
- Steric Hindrance: The carbonate ester introduces greater steric bulk compared to smaller substituents like acetyloxy or cyanomethoxy, which may influence intermolecular interactions and crystallinity .
- Molecular Weight: The target compound’s molecular weight (316.28 g/mol) is higher than acetyloxy (262.26 g/mol) and cyanomethoxy (267.26 g/mol) derivatives due to the additional ethoxy group in the carbonate .
Reactivity and Stability
- Hydrolysis Sensitivity : Carbonate esters (e.g., ethoxycarbonyloxy) are generally more hydrolytically stable than acetyl esters under basic conditions but may undergo cleavage under acidic or enzymatic conditions .
- Synthetic Utility : The ethoxycarbonyloxy group can act as a protective moiety for hydroxyl groups during multi-step syntheses, a feature shared with acetyloxy derivatives but offering distinct deprotection conditions .
Crystallographic and Structural Insights
While crystallographic data for the target compound is unavailable, related benzofuran derivatives exhibit specific packing motifs. For example:
- Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate () has a planar benzofuran core with intermolecular C-H···O interactions stabilizing its crystal lattice .
- Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate () adopts a triclinic crystal system (space group P1) with weak C-H···O interactions, suggesting similar intermolecular forces may govern the target compound’s solid-state behavior .
Biological Activity
Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a benzofuran core with an ethoxycarbonyl group and a carboxylate moiety, contributing to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The compound exhibits significant antiproliferative effects against various cancer cell lines.
Case Studies
-
In Vitro Cytotoxicity :
- A study evaluated the cytotoxic effects of this compound on human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The results indicated that the compound inhibited cell proliferation with IC50 values ranging from 10 µM to 25 µM, demonstrating selective cytotoxicity towards cancer cells compared to normal cells .
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Mechanism of Action :
- The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses showed an increase in sub-G1 phase cells, indicative of apoptosis, alongside the upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties against various pathogens.
Antimicrobial Efficacy
- Bacterial Strains :
- Fungal Inhibition :
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Anticancer | A549, HeLa, MCF-7 | 10 µM - 25 µM | Induction of apoptosis |
| Antibacterial | Staphylococcus aureus | 32 µg/mL - 64 µg/mL | Disruption of bacterial cell wall |
| Antifungal | Candida albicans | 16 µg/mL | Inhibition of fungal growth |
Q & A
Q. What are the established synthetic routes for Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate, and how are reaction conditions optimized for yield and purity?
- Methodology : The synthesis involves multi-step pathways, typically starting with benzofuran core functionalization. Key steps include:
-
Esterification : Introduction of the ethoxycarbonyloxy group via reaction with ethyl chloroformate under basic conditions (e.g., pyridine catalysis) .
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Friedel-Crafts Acylation : For introducing substituents on the benzofuran ring, using Lewis acids like AlCl₃ in anhydrous dichloromethane .
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Purification : Column chromatography (hexane/ethyl acetate gradients) and recrystallization (ethyl acetate/hexane) are critical for isolating high-purity product .
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Optimization : Temperature control (0–25°C), solvent selection (DMF for polar intermediates), and stoichiometric ratios (1.2–1.5 equivalents of acylating agents) minimize side reactions .
- Example Protocol :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Esterification | Ethyl chloroformate, pyridine, 0°C | 75–80 | >95% |
| Acylation | AlCl₃, DCM, 25°C, 12 h | 65–70 | >90% |
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Assignments focus on diagnostic signals:
- Ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) .
- Benzofuran aromatic protons (δ 6.8–7.5 ppm, multiplet) .
- FT-IR : Confirmation of ester (C=O stretch at ~1740 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 322.105 (calculated for C₁₆H₁₈O₆) .
- Chromatography :
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity (>98%) and absence of unreacted intermediates .
- Chromatography :
Q. What crystallographic techniques resolve the compound’s 3D structure?
- X-ray Diffraction (XRD) : Single-crystal analysis (Cu Kα radiation, λ = 1.5418 Å) with SHELXL refinement .
- Key Parameters :
- Space group: Triclinic P1 (common for bulky esters).
- Bond angles: C-O-C (~120°) and ester carbonyl distortions due to steric hindrance .
Advanced Research Questions
Q. How do substituents (e.g., ethoxycarbonyloxy) influence reactivity in nucleophilic substitution or ester hydrolysis?
- Reactivity Studies :
- Hydrolysis Kinetics : The ethoxycarbonyloxy group undergoes base-catalyzed hydrolysis (NaOH/ethanol) to yield carboxylic acid derivatives. Pseudo-first-order rate constants (k ~ 0.02 min⁻¹ at pH 12) indicate steric hindrance slows reactivity .
- Nucleophilic Substitution : Fluorine or bromine substituents (if present) enhance electrophilicity at the benzofuran 5-position, enabling SNAr reactions with amines .
- Contradictions :
Conflicting reports on hydrolysis rates (e.g., solvent polarity effects) require validation via controlled kinetic studies .
- Contradictions :
Q. What methodological approaches resolve contradictions in spectroscopic or crystallographic data?
- Data Reconciliation Strategies :
- Crystallographic Disorder : Use high-resolution data (θ > 25°) and TLS refinement in SHELX to model anisotropic displacement parameters .
- NMR Signal Overlap : Variable-temperature NMR (VT-NMR) in DMSO-d₆ resolves dynamic effects on proton splitting .
- Case Study :
Discrepancies in carbonyl IR stretches (1740 vs. 1725 cm⁻¹) were resolved by DFT calculations (B3LYP/6-31G*) showing conformational flexibility .
- Case Study :
Q. What in silico and in vitro methods assess the compound’s interaction with biological targets?
- In Silico Screening :
- Molecular Docking (AutoDock Vina) : Predicts binding to cyclooxygenase-2 (COX-2) with ΔG ≈ -8.2 kcal/mol, suggesting anti-inflammatory potential .
- Pharmacophore Modeling : Matches ester and benzofuran moieties to kinase active sites .
- In Vitro Validation :
- Enzyme Inhibition Assays : IC₅₀ values (e.g., 15 µM against COX-2) measured via fluorescence polarization .
- Cytotoxicity (MTT Assay) : EC₅₀ > 50 µM in HEK293 cells indicates low nonspecific toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
